4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

HIV-1 NNRTI antiviral resistance scaffold optimization

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL (CAS 1823348-75-9, molecular formula C₇H₁₀N₂OS, MW 170.23 g/mol) is a fully saturated thiopyrano[3,2-d]pyrimidine heterocycle bearing a hydroxyl group at the 4-position of the pyrimidine ring. The compound belongs to the tetrahydrothiopyranopyrimidine class, a scaffold explicitly claimed in patents as a privileged core for anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13096284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C(N=CN2)O)SC1
InChIInChI=1S/C7H10N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4,7,10H,1-3H2,(H,8,9)
InChIKeyFKOJJCUOPAKUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL – Core Scaffold Identity and Procurement-Relevant Characteristics


4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL (CAS 1823348-75-9, molecular formula C₇H₁₀N₂OS, MW 170.23 g/mol) is a fully saturated thiopyrano[3,2-d]pyrimidine heterocycle bearing a hydroxyl group at the 4-position of the pyrimidine ring [1]. The compound belongs to the tetrahydrothiopyranopyrimidine class, a scaffold explicitly claimed in patents as a privileged core for anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2]. Its saturated thiopyran ring distinguishes it from the more extensively studied dihydro- and aromatic thieno[3,2-d]pyrimidine analogs, conferring distinct conformational flexibility, oxidation-state-dependent reactivity, and a unique hydrogen-bonding donor/acceptor profile at the C4 hydroxyl position [3].

Why Generic Substitution Fails for 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL – Oxidation-State and Scaffold-Dependent Pharmacology


The tetrahydrothiopyrano[3,2-d]pyrimidine scaffold cannot be interchanged with thieno[3,2-d]pyrimidine or dihydrothiopyrano analogs without fundamentally altering biological target engagement. The fully saturated thiopyran ring eliminates the aromatic conjugation present in thieno[3,2-d]pyrimidin-4-ol (CAS 16285-68-0), resulting in a non-planar, sp³-rich geometry that directly impacts binding-pocket complementarity . In the anti-HIV patent landscape, tetrahydrothiopyranopyrimidine derivatives are explicitly distinguished from diarylpyrimidine (DAPY) NNRTIs (e.g., Etravirine, Rilpivirine) by their improved solubility profiles and altered resistance mutation susceptibility [1]. Furthermore, the C4 hydroxyl group on the saturated scaffold provides a unique derivatization handle—absent in the 4-chloro and 4-unsubstituted analogs—enabling hydrogen-bond-directed interactions or prodrug strategies that are structurally inaccessible to the oxidized 5,5-dioxo-7,8-dihydro series .

Product-Specific Quantitative Evidence Guide – 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL vs. Closest Structural Analogs


Oxidation-State Differentiation: Fully Saturated vs. Dihydro Scaffold in HIV-1 NNRTI Potency

The tetrahydro (fully saturated) thiopyrano[3,2-d]pyrimidine scaffold is structurally distinct from the dihydrothiopyrano[3,2-d]pyrimidine series reported as HIV-1 NNRTIs. Wang et al. (2024) demonstrated that dihydrothiopyrano[3,2-d]pyrimidine derivative 23h achieved EC₅₀ values of 3.43–21.4 nmol/L against HIV-1 wild-type and resistant strains, with 2.3- to 14.5-fold superior potency over efavirenz and etravirine against the double mutants F227L+V106A and K103N+Y181C [1]. The tetrahydro scaffold claimed in US 10,590,145 B2 [2] is explicitly positioned to further improve upon these resistance profiles by introducing additional sp³ character and conformational degrees of freedom absent in the dihydro series.

HIV-1 NNRTI antiviral resistance scaffold optimization

CCR5 Antagonist Target Differentiation: Tetrahydrothiopyrano vs. Piperazine-Based Scaffolds

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL has been identified in preliminary pharmacological screening as a CCR5 antagonist scaffold with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In the broader CCR5 antagonist landscape, a benchmark piperazine derivative (compound 23h) demonstrated a CCR5 antagonistic IC₅₀ of 6.29 µM in a cell-cell fusion assay [2]. The tetrahydrothiopyrano[3,2-d]pyrimidine scaffold provides a structurally rigid, bicyclic core that is topologically distinct from the flexible piperazine-based antagonists, offering differentiated binding-mode opportunities at the CCR5 transmembrane pocket.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Molecular Scaffold Uniqueness: Isobaric Formula Differentiation from Propylthiouracil

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL shares the identical molecular formula (C₇H₁₀N₂OS) and molecular weight (170.23 g/mol) with propylthiouracil (CAS 51-52-5), a clinically used antithyroid drug [1][2]. Despite being isobaric, these two compounds are structurally, pharmacologically, and toxicologically distinct: the target compound is a fused bicyclic thiopyrano-pyrimidine with a C4 hydroxyl group, whereas propylthiouracil is a monocyclic 2-thiouracil derivative with a thioamide moiety that inhibits thyroid peroxidase [2]. This isobaric relationship creates a critical quality-control checkpoint for procurement: identity confirmation by orthogonal analytical methods (e.g., ¹H/¹³C NMR, HPLC retention time, or X-ray crystallography) is mandatory to exclude inadvertent substitution.

chemical identity isobaric compounds quality control

Derivatization Potential: C4 Hydroxyl as a Synthetic Handle vs. 4-Chloro and 4-Unsubstituted Analogs

The C4 hydroxyl group on the tetrahydrothiopyrano[3,2-d]pyrimidine scaffold serves as a direct synthetic handle for etherification, esterification, or activation (e.g., conversion to a 4-chloro leaving group), enabling divergent access to 4-substituted analogs [1]. This contrasts with the commercially available 4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS 111896-68-5) , where the chlorine is pre-installed for nucleophilic aromatic substitution but the scaffold is in the dihydro oxidation state. The 4-hydroxy-tetrahydro scaffold uniquely combines (i) the saturated thiopyran ring for conformational flexibility, (ii) a free hydroxyl for direct conjugation or prodrug strategies, and (iii) the potential for selective oxidation to the sulfoxide or sulfone at the sulfur atom—an option not available to thieno[3,2-d] analogs .

synthetic intermediate derivatization medicinal chemistry

Patent-Defined Scaffold Exclusivity: Tetrahydrothiopyranopyrimidine as a Composition-of-Matter Claimed Core

The tetrahydrothiopyranopyrimidine scaffold is explicitly claimed in U.S. Patent 10,590,145 B2 (granted March 17, 2020, assigned to Shandong University) with composition-of-matter protection covering generic Formulas I and II, wherein the thiopyran ring may exist in the sulfide (n=0), sulfoxide (n=1), or sulfone (n=2) oxidation states [1]. This patent family, with priority date June 27, 2016 (CN2016104883101) and an adjusted expiration date of April 22, 2037, provides an extended period of exclusivity for tetrahydrothiopyranopyrimidine derivatives as anti-HIV agents [1]. In contrast, thieno[3,2-d]pyrimidine scaffolds have been extensively claimed in earlier patents across multiple indications (PI3K, JAK, BTK, PDE4), creating a more crowded and potentially restricted freedom-to-operate landscape [2][3].

intellectual property patent landscape freedom to operate

Best Research and Industrial Application Scenarios for 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL


HIV-1 NNRTI Lead Optimization Leveraging Saturated Scaffold Conformational Flexibility

Research groups pursuing next-generation HIV-1 NNRTIs with activity against drug-resistant mutants (including K103N+Y181C and F227L+V106A double mutants) should select the tetrahydro scaffold over dihydro or aromatic analogs. The dihydrothiopyrano[3,2-d]pyrimidine series has already demonstrated EC₅₀ values of 3.43–21.4 nmol/L with 2.3- to 14.5-fold superiority over efavirenz and etravirine against resistant strains [3]. The fully saturated tetrahydro variant, with its additional sp³ character and conformational degrees of freedom, is explicitly designed in US 10,590,145 B2 to further enhance binding-pocket adaptability and resistance profiles [4]. Procurement of the 4-hydroxy intermediate enables direct installation of diverse C4 substituents via etherification or activation-displacement sequences.

CCR5 Antagonist Fragment-Based or Scaffold-Hopping Drug Discovery

The low molecular weight (170.23 g/mol) and rigid bicyclic architecture of 4,6,7,8-tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL make it an attractive starting point for fragment-based drug discovery (FBDD) targeting CCR5 [3]. Compared to typical CCR5 antagonist leads with MW >400 and multiple rotatable bonds, this fragment offers superior ligand efficiency (potentially >0.3 kcal/mol per heavy atom if potency is confirmed in the low micromolar range) and a defined vector for fragment growth at the C4 hydroxyl [4]. Applications in HIV entry inhibition, asthma, rheumatoid arthritis, and autoimmune diseases are supported by preliminary pharmacological screening data [3].

Parallel Library Synthesis via C4 Hydroxyl Derivatization and Sulfur Oxidation State Variation

The target compound serves as a key synthetic intermediate for generating diverse tetrahydrothiopyranopyrimidine libraries through three orthogonal diversification vectors: (i) C4-OH derivatization (etherification, esterification, or conversion to C4-Cl for SNAr), (ii) selective sulfur oxidation to sulfoxide (n=1) or sulfone (n=2) as claimed in US 10,590,145 B2 [3], and (iii) N1/N3 alkylation or arylation [3]. This contrasts with 4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS 111896-68-5), which is restricted to the dihydro oxidation state and offers only C4-Cl substitution chemistry [4]. For medicinal chemistry CROs and internal discovery groups, this translates to a single starting material enabling three-dimensional library enumeration.

Quality-Controlled Procurement with Isobaric Identity Verification Protocol

Given the isobaric relationship between 4,6,7,8-tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL and propylthiouracil (both C₇H₁₀N₂OS, MW 170.23) [3][4], procurement must include an orthogonal identity verification protocol. Recommended acceptance criteria include: (i) ¹H NMR spectroscopic match to the fused bicyclic thiopyrano-pyrimidine pattern (distinct from propylthiouracil's monocyclic 2-thiouracil signals), (ii) HPLC purity ≥95% with retention time differentiated from propylthiouracil standard, (iii) mass spectrometry confirmation of [M+H]⁺ = 171.06 m/z with fragmentation pattern consistent with the bicyclic scaffold, and (iv) absence of the characteristic UV absorbance of the thioamide chromophore present in propylthiouracil. This protocol is essential for any laboratory integrating this compound into biological assays.

Quote Request

Request a Quote for 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.